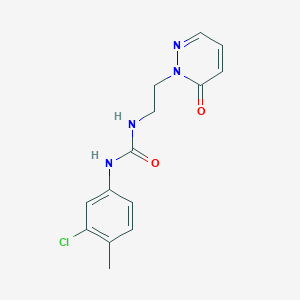

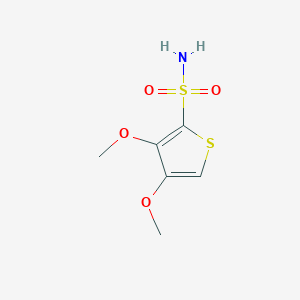

![molecular formula C10H12ClNO2 B2533306 C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine CAS No. 893725-12-7](/img/structure/B2533306.png)

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine” is a chemical compound with the IUPAC name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine . It has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transition metal (II) complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The yield of a related compound was reported to be 92%, with a melting point of 170–172°C .

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.22 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Catalyst for Synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes

This compound can be used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . The reaction involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

Catalyst for Synthesis of 4H-Pyran Derivatives

It can also be used as a catalyst for the synthesis of 4H-pyran derivatives . This is achieved through a one-pot multi-component reaction (MCR) in water .

Catalyst for Synthesis of Pyranopyrazole Derivatives

The compound can be used to catalyze the synthesis of pyranopyrazole derivatives . This is also achieved through a one-pot multi-component reaction (MCR) in water .

Catalyst for Synthesis of Pyrazolo[1,2-b]Phthalazine Derivatives

It can be used as a catalyst for the synthesis of pyrazolo[1,2-b]phthalazine derivatives . This is achieved through a one-pot multi-component reaction (MCR) in water .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .

Reactant for Organocatalytic Domino Michael-Hemiacetalization

The compound can be used as a reactant for organocatalytic domino Michael-hemiacetalization .

Preparation of Biologically Active Molecules

It can be used in the preparation of biologically and pharmacologically active molecules .

Preparation of Pharmacologically Active Molecules

The compound can be used in the preparation of pharmacologically active molecules .

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various targets, including katp channels and ampa receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing conformational changes that affect the function of these targets .

Biochemical Pathways

Compounds with similar structures have been reported to influence various pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

Similar compounds have been reported to have a broad spectrum of activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Eigenschaften

IUPAC Name |

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKKRAXNERZNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CN)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

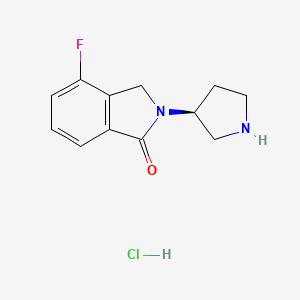

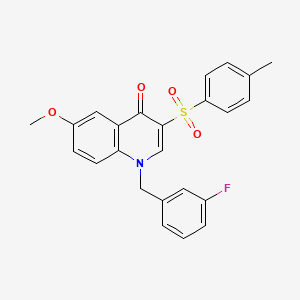

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)

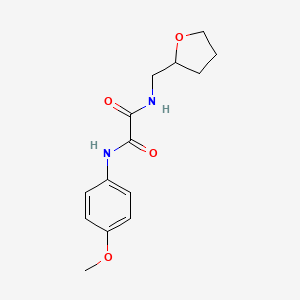

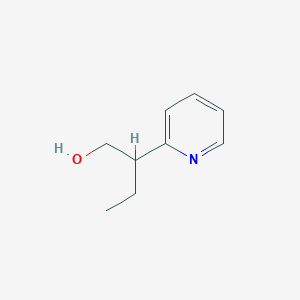

![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)

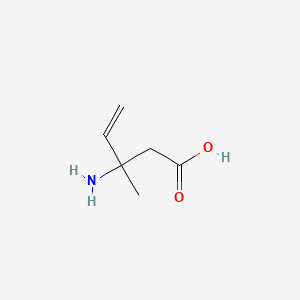

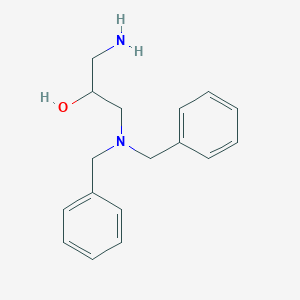

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)